molecular formula C19H21F3N4O3S B2823384 N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 1396862-97-7

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide

货号: B2823384
CAS 编号: 1396862-97-7
分子量: 442.46
InChI 键: ZXLVXSLPSNWRME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The ethyl linker connects this pyrimidine moiety to a benzamide group bearing a dimethylsulfamoyl substituent at the para position.

属性

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c1-26(2)30(28,29)14-7-5-13(6-8-14)18(27)23-10-9-17-24-15(12-3-4-12)11-16(25-17)19(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLVXSLPSNWRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20F3N3O2S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1396862-76-2
PropertyValue
Molecular FormulaC19H20F3N3O2S
Molecular Weight379.4 g/mol
CAS Number1396862-76-2

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in inflammatory pathways, notably decreasing the production of pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
  • Receptor Modulation : It interacts with various receptors that are crucial in mediating inflammatory responses, potentially acting as an antagonist or partial agonist depending on the specific receptor type .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Anti-inflammatory Effects

In a series of preclinical studies, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated:

  • Reduction in Edema : The compound significantly reduced paw edema in rat models induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .
  • Cytokine Profiling : Analysis revealed decreased levels of pro-inflammatory cytokines (IL-1β, IL-6) in serum samples from treated animals compared to controls, suggesting a systemic anti-inflammatory effect .

Antimicrobial Activity

Research has also focused on the antimicrobial potential of this compound:

  • In Vitro Studies : Tests against various bacterial strains showed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus .

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Chronic Inflammatory Diseases : Given its potent anti-inflammatory properties, the compound may be explored for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Infectious Diseases : Its antimicrobial properties position it as a potential candidate for developing new antibiotics or adjunct therapies against resistant bacterial strains.
  • Cancer Therapy : The modulation of inflammatory pathways could also be beneficial in cancer treatment, where inflammation plays a critical role in tumor progression .

相似化合物的比较

Structural Features

Pyrimidine derivatives are widely studied for their bioactivity. Below is a comparison of structural motifs and substituents across related compounds:

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name/ID Pyrimidine Substituents Linked Group Key Functional Groups
Target Compound 4-cyclopropyl, 6-CF₃ Ethyl-linked benzamide 4-(dimethylsulfamoyl)benzamide
Compound 2 () 4-chloro, 6-hydroxypiperidin Pyridin-4-yl-linked benzamide 2,6-dichlorobenzamide
Example 53 () 4-fluoro, chromen-4-one Pyrazolo[3,4-d]pyrimidinyl benzamide 2-fluoro-N-isopropylbenzamide
N-[4-(4-Fluorophenyl)... () 4-fluorophenyl, 5-hydroxymethyl Methanesulfonamide N-methyl-methanesulfonamide

Key Observations :

  • The dimethylsulfamoyl group on the benzamide may offer superior solubility and target affinity relative to halogenated benzamides (e.g., 2,6-dichlorobenzamide in ) .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name/ID Molecular Weight (Da) Melting Point (°C) Spectroscopic Data (NMR/LCMS)
Target Compound Not reported Not reported Not available in evidence
Compound 1 () 447.1 (ESI) Not reported 1H NMR: δ 11.01 (s, 1H), 8.16 (s, 1H)
Example 53 () 589.1 175–178 Mass: 589.1 (M⁺+1)
N-[4-(4-Fluorophenyl)... () Not reported Not reported Crystal structure reported

Key Observations :

  • The trifluoromethyl group in the target compound likely increases lipophilicity compared to hydroxy or chlorinated analogs, impacting membrane permeability .
  • The absence of melting point data for the target compound necessitates further characterization, though analogs with fluorinated groups (e.g., Example 53) show moderate thermal stability .

常见问题

Q. What are the most effective synthetic routes for N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, and how can intermediates be characterized?

  • Methodological Answer : The compound requires multi-step synthesis, typically involving:
  • Pyrimidine ring formation : Cyclocondensation of cyclopropylcarboxamide derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/EtOH) to form the substituted pyrimidine core.
  • Benzamide coupling : Activation of the carboxylic acid group (e.g., using HATU or EDCI) for coupling with the ethylenediamine linker.
  • Sulfamoylation : Reaction of the benzamide intermediate with dimethylsulfamoyl chloride in anhydrous DCM, using a base like triethylamine to neutralize HCl byproducts .
  • Characterization : Key intermediates are validated via 1H^1H/13C^{13}C-NMR (confirming cyclopropyl and trifluoromethyl groups), LC-MS (purity >95%), and IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers confirm the structural integrity of this compound, particularly the spatial arrangement of the cyclopropyl and trifluoromethyl groups?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spatial arrangements. For this compound:
  • Grow single crystals via slow evaporation in a 1:1 DCM/hexane mixture.
  • Compare observed bond angles (e.g., cyclopropyl C-C-C ~60°) and dihedral angles with DFT-optimized models.
  • Validate trifluoromethyl orientation using 19F^{19}F-NMR chemical shifts (δ -60 to -70 ppm) and coupling patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at 1–100 μM concentrations.
  • Solubility/logP : Use shake-flask method with HPLC quantification to guide formulation studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoylation step, given steric hindrance from the dimethylsulfamoyl group?

  • Methodological Answer :
  • Solvent optimization : Replace DCM with less polar solvents (e.g., toluene) to reduce transition-state crowding.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfamoyl chloride.
  • Temperature control : Perform reactions at 0–5°C to minimize side reactions while maintaining reactivity.
  • Monitoring : Track progress via in situ FTIR to detect sulfonamide S=O stretches (1350–1300 cm1^{-1}) .

Q. What computational strategies can predict binding affinities of this compound with protein targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., in kinases).
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of key hydrogen bonds (e.g., benzamide NH with kinase backbone).
  • Free-energy calculations : Apply MM-GBSA to rank binding poses, focusing on contributions from the trifluoromethyl group’s hydrophobicity .

Q. How can contradictory data on metabolic stability (e.g., CYP3A4 inhibition vs. clearance rates) be resolved?

  • Methodological Answer :
  • Enzyme kinetics : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition.
  • Metabolite ID : Use LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation at cyclopropyl or N-demethylation).
  • Species comparison : Cross-validate human liver microsomes with rat hepatocytes to isolate species-specific effects .

Q. What strategies mitigate decomposition of the cyclopropyl ring under acidic conditions during in vitro assays?

  • Methodological Answer :
  • pH stabilization : Use buffered media (e.g., PBS at pH 7.4) with 0.1% BSA to minimize acid-catalyzed ring opening.
  • Prodrug approach : Mask the cyclopropyl group as an ester or carbamate, cleaved intracellularly by esterases.
  • Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 14 days via UPLC-UV .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。